molecular formula C12H9F4N3O3 B11507910 4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11507910
M. Wt: 319.21 g/mol
InChI Key: QJBIZEKKJUWETQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a fluorine atom and an imidazolidinone ring, which is further modified with a trifluoromethyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:

  • Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions. For instance, reacting 1-methyl-2,5-dioxoimidazolidine with trifluoromethyl ketone in the presence of a base like sodium hydride can yield the desired imidazolidinone intermediate.

  • Introduction of the Fluorine Atom: : The fluorine atom is introduced via electrophilic fluorination. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

  • Coupling with Benzamide: : The final step involves coupling the fluorinated imidazolidinone with benzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazolidinone ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl groups within the imidazolidinone ring. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, potentially inhibiting their activity. The imidazolidinone ring can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. This dual interaction mechanism makes it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
  • 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern. The presence of both a fluorine atom and a trifluoromethyl group significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H9F4N3O3

Molecular Weight

319.21 g/mol

IUPAC Name

4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C12H9F4N3O3/c1-19-9(21)11(12(14,15)16,18-10(19)22)17-8(20)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,17,20)(H,18,22)

InChI Key

QJBIZEKKJUWETQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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